Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate
Description
Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate (CAS: 345991-81-3) is a furan-based ester derivative featuring a chloroacetylaminomethyl substituent at the 5-position of the furan ring. Its molecular formula is C₉H₉ClNO₄, with a molecular weight of 245.63 g/mol (calculated based on substituent groups). The compound combines a methyl ester group at the 2-position of the furan ring and a chloroacetyl-aminated methyl group at the 5-position.
Properties
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-9(13)7-3-2-6(15-7)5-11-8(12)4-10/h2-3H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUIIZROYFZOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351533 | |
| Record name | METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345991-81-3 | |
| Record name | METHYL 5-{[(CHLOROACETYL)AMINO]METHYL}-2-FUROATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-formyl-2-furoic acid.
Formation of Intermediate: The 5-formyl-2-furoic acid is then esterified to form methyl 5-formyl-2-furoate.
Amination: The methyl 5-formyl-2-furoate undergoes a reductive amination reaction with chloroacetyl chloride in the presence of a suitable reducing agent, such as sodium cyanoborohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base, such as triethylamine, and a solvent like dichloromethane.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: The corresponding carboxylic acid, 5-{[(chloroacetyl)amino]methyl}-2-furoic acid.
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The chloroacetylaminomethyl group in the target compound introduces both amide and chloroacetyl functionalities, enabling hydrogen bonding (N–H⋯O) and electrophilic reactivity. This contrasts with the simpler chloromethyl group in Methyl 5-(chloromethyl)-2-furoate, which primarily undergoes nucleophilic substitution .
Crystallography and Packing: Compounds like Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate exhibit planar furanone rings and intermolecular hydrogen bonding (N–H⋯O, C–H⋯O), stabilizing their crystal lattices . Similar hydrogen-bonding patterns are expected in the target compound due to its amide group.
Biological Activity: 4-Amino-2(5H)-furanones (e.g., the compound in ) are patented for agrochemical and pharmaceutical applications. The chloroacetyl group in the target compound may enhance herbicidal activity by acting as a reactive site for enzyme inhibition . In contrast, Methyl 5-(chloromethyl)-2-furoate lacks bioactive moieties and is primarily used as a synthetic intermediate .
Commercial and Research Status
- Discontinued Products: Both this compound and Methyl 5-(chloromethyl)-2-furoate are listed as discontinued, possibly due to niche applications or regulatory challenges .
- Active Research: Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate remains under investigation for agrochemical applications, highlighting the importance of amino and chloro substituents in bioactive furanones .
Biological Activity
Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate, also known as Methyl 5-(2-chloroacetamido)-2-furoate, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a furoate ester structure with a chloroacetamido group. This unique configuration enhances its reactivity and potential biological effects. The compound can be synthesized through various methods, typically involving the acylation of methyl 5-amino-2-furoate with chloroacetyl chloride under controlled conditions to ensure high yields and purity.
The biological activity of this compound primarily revolves around its interaction with specific biological targets:
- Sodium Ion Channels : The compound acts as a local anesthetic by binding to sodium ion channels on nerve membranes, inhibiting the propagation of action potentials and providing temporary pain relief.
- Enzyme Inhibition : It has been observed to inhibit various enzymes involved in cellular processes, which may contribute to its anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has shown promise in anticancer research. Studies indicate that it may enhance the efficacy of traditional chemotherapeutic agents. For instance, when combined with 5-fluorouracil (5-FU), it significantly reduced tumor weight and volume in murine models while increasing immune response markers such as TNF-alpha and IL-2 .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests a rapid onset and short duration of action typical for local anesthetics. Its absorption and distribution characteristics are crucial for determining its therapeutic applications. The compound is likely metabolized by hepatic cytochrome P450 enzymes, which influence its bioavailability and efficacy.
Case Studies
Several studies have investigated the biological effects of this compound:
- Combination Therapy with Chemotherapeutics :
-
Antimicrobial Efficacy :
- In laboratory settings, derivatives of this compound were tested against various pathogens, showing notable inhibition zones in agar diffusion tests, further supporting its use as an antimicrobial agent.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
